![molecular formula C13H19NO3 B7559630 2-[(4-Propan-2-yloxyphenyl)methylamino]propanoic acid](/img/structure/B7559630.png)
2-[(4-Propan-2-yloxyphenyl)methylamino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Propan-2-yloxyphenyl)methylamino]propanoic acid, also known as PMPA, is a chemical compound that has been extensively studied for its potential use in antiviral therapy. PMPA is a nucleotide analogue, which means that it mimics the structure of natural nucleotides and can interfere with viral replication.
Mécanisme D'action
2-[(4-Propan-2-yloxyphenyl)methylamino]propanoic acid is a nucleotide analogue that mimics the structure of natural nucleotides. When this compound is incorporated into viral DNA, it terminates the chain elongation process, thereby inhibiting viral replication. This compound can also inhibit the reverse transcriptase enzyme by competing with natural nucleotides for incorporation into viral DNA.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and high selectivity for viral enzymes. This compound is rapidly taken up by cells and converted to its active form, this compound diphosphate. This compound diphosphate has a long half-life and can accumulate in cells, providing prolonged antiviral activity.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(4-Propan-2-yloxyphenyl)methylamino]propanoic acid has several advantages for lab experiments. It has low toxicity and high selectivity for viral enzymes, making it a promising candidate for antiviral therapy. However, this compound has some limitations, such as its low solubility in water and its susceptibility to degradation in acidic conditions.
Orientations Futures
There are several future directions for research on 2-[(4-Propan-2-yloxyphenyl)methylamino]propanoic acid. One direction is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another direction is the optimization of this compound derivatives that have improved antiviral activity and pharmacokinetic properties. Additionally, further studies are needed to investigate the potential use of this compound in combination therapy with other antiviral agents.
Méthodes De Synthèse
The synthesis of 2-[(4-Propan-2-yloxyphenyl)methylamino]propanoic acid involves several steps. The first step is the protection of the carboxylic acid group with a tert-butyldimethylsilyl (TBDMS) group. The second step is the coupling of the protected carboxylic acid with 4-(propan-2-yloxy)benzylamine using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The third step is the debenzylation of the intermediate product using palladium on carbon (Pd/C) in the presence of hydrogen gas. The final step is the deprotection of the TBDMS group using tetrabutylammonium fluoride (TBAF).
Applications De Recherche Scientifique
2-[(4-Propan-2-yloxyphenyl)methylamino]propanoic acid has been extensively studied for its potential use in antiviral therapy, particularly in the treatment of HIV and hepatitis B virus (HBV) infections. This compound can inhibit the reverse transcriptase enzyme, which is essential for viral replication. This compound has also been shown to have activity against other viruses such as herpes simplex virus (HSV) and human papillomavirus (HPV).
Propriétés
IUPAC Name |
2-[(4-propan-2-yloxyphenyl)methylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-9(2)17-12-6-4-11(5-7-12)8-14-10(3)13(15)16/h4-7,9-10,14H,8H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFKXBKHKKFKOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CNC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

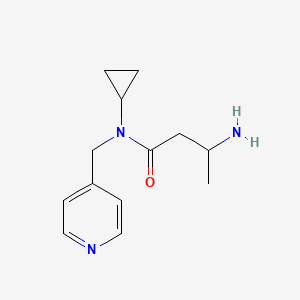
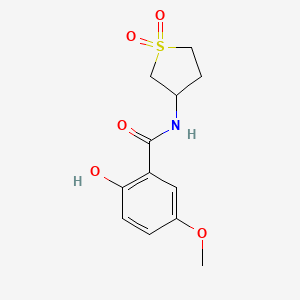

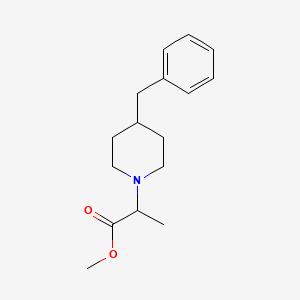
![1-[4-(3-Hydroxybenzoyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7559570.png)

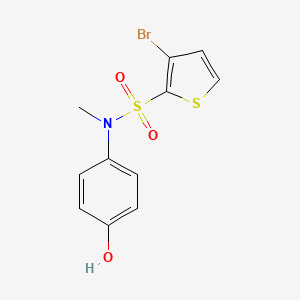
![N-[(4-hydroxyphenyl)methyl]-N,2-dimethylpyrazole-3-carboxamide](/img/structure/B7559586.png)
![3-(4-fluorophenyl)-N-methyl-N-[(2-methylphenyl)methyl]-2-(5-methyltetrazol-1-yl)propanamide](/img/structure/B7559589.png)
![2-Methyl-3-[methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]propanenitrile](/img/structure/B7559594.png)
![N-(4-ethylphenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7559622.png)
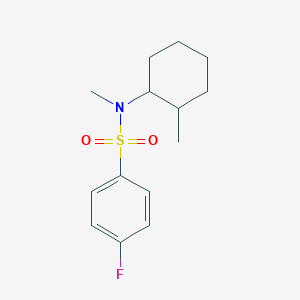
![2-[1-(2-Ethoxyphenyl)ethylamino]propanoic acid](/img/structure/B7559635.png)
![3-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B7559642.png)